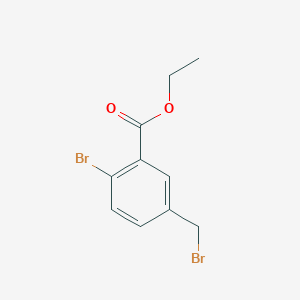

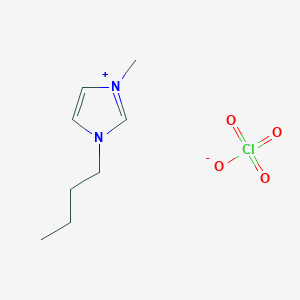

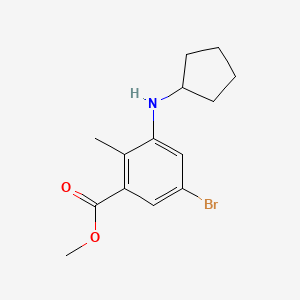

![molecular formula C11H12F3N3O B1401670 1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone CAS No. 1311280-03-1](/img/structure/B1401670.png)

1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone

Vue d'ensemble

Description

1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone, also known as MTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTE is a pyridopyrazinone derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

One study focused on the synthesis of heterocyclic compounds derived from a similar pyrazinone framework, demonstrating their potential antiviral activities against HSV1 and HAV-MBB. These compounds were synthesized through reactions involving diazotization and coupling with active -CH2- containing compounds, showcasing the versatility of pyrazinone derivatives in drug discovery (Attaby et al., 2006).

Catalytic Behavior in Polymerization

Another study explored the synthesis of complexes with iron(II) and cobalt(II) dichloride, bearing a quinoxalinyl-pyridine framework, similar to the core structure of the compound . These complexes were investigated for their catalytic activities towards ethylene, highlighting the potential of such compounds in the polymerization industry (Sun et al., 2007).

Synthesis of Trifluoromethylnaphthalenes

The reactivity of similar trifluoromethyl compounds has been utilized in the synthesis of trifluoromethylnaphthalenes, indicating the compound's utility in creating complex fluorinated structures. This process involves reactions with benzylic Grignard reagents, showcasing the compound's role in synthetic organic chemistry (Mellor et al., 2000).

Herbicide Action Mechanisms

Research into substituted pyridazinone compounds, similar in structure to the compound of interest, has revealed their mechanisms as herbicides, inhibiting photosynthesis and affecting chloroplast development. This demonstrates the compound's relevance in agrochemical research and its potential as a lead structure for developing new herbicides (Hilton et al., 1969).

Development of Antimicrobial Agents

A study on 3,4-disubstituted pyrazolederivatives synthesized from a process involving cyclization of substituted aryl ethanone highlighted significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This finding underscores the potential for developing antimicrobial agents from compounds with a similar structural framework ([Akula et al., 201

Mécanisme D'action

Target of Action

The primary target of this compound is the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) . PERK is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states .

Mode of Action

The compound acts as a potent and selective PERK inhibitor . It inhibits PERK activation in cells , thereby potentially alleviating the endoplasmic reticulum stress that triggers PERK activation.

Biochemical Pathways

The inhibition of PERK activation by the compound affects the unfolded protein response (UPR) pathway, which is initiated in response to endoplasmic reticulum stress . By inhibiting PERK, the compound may modulate the UPR pathway and its downstream effects, including protein synthesis, cell survival, and apoptosis.

Pharmacokinetics

It is noted that the compound isorally available , suggesting it can be absorbed through the gastrointestinal tract

Result of Action

The compound’s action results in the inhibition of PERK activation in cells . This can lead to a decrease in endoplasmic reticulum stress and potentially inhibit the growth of certain types of human tumor xenografts in mice .

Propriétés

IUPAC Name |

1-[1-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[2,3-b]pyrazin-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O/c1-7(18)17-4-3-16(2)9-5-8(11(12,13)14)6-15-10(9)17/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHAYXQDJFIZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(C2=C1N=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

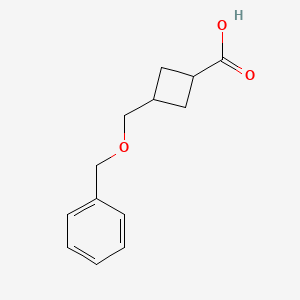

![Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1401590.png)

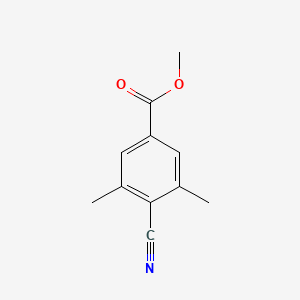

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1401601.png)

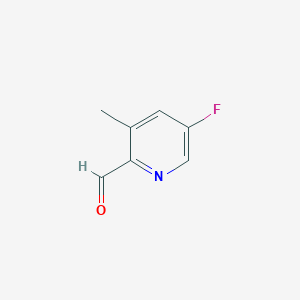

![Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1401603.png)

![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride](/img/structure/B1401604.png)